N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxepin ring, an indole moiety, and a pyrrolidine group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone . The final step involves the coupling of the benzodioxepin and indole intermediates with the pyrrolidine group using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxepin ring can be oxidized to form quinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the amide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzodioxepin ring may interact with β-adrenergic receptors, while the indole moiety could interact with serotonin receptors . The pyrrolidine group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]CYCLOPROPANAMINE HYDROCHLORIDE: Similar structure but lacks the indole and pyrrolidine moieties.
3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN: The core structure without additional functional groups.
INDOLE-2-CARBOXYLIC ACID: Contains the indole moiety but lacks the benzodioxepin and pyrrolidine groups.
Uniqueness
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its combination of the benzodioxepin, indole, and pyrrolidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H29N3O5 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C27H29N3O5/c1-18(19-9-10-23-24(15-19)35-14-6-13-34-23)28-25(31)17-30-16-21(20-7-2-3-8-22(20)30)26(32)27(33)29-11-4-5-12-29/h2-3,7-10,15-16,18H,4-6,11-14,17H2,1H3,(H,28,31) |
InChI Key |
PAUUBYXLVTYWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(=O)N5CCCC5 |
Origin of Product |
United States |
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